molecular formula C24H26N2O4S B2812930 3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899917-59-0

3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2812930
CAS No.: 899917-59-0
M. Wt: 438.54
InChI Key: PRCKQVUOJSCNOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. This particular compound features a diazaspirodecene core with methoxy and benzoyl substituents, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the diazaspirodecene core: This can be achieved through a cyclization reaction involving a suitable diamine and a ketone or aldehyde precursor.

    Introduction of the methoxy groups: Methoxylation can be performed using methanol and a strong acid or base as a catalyst.

    Attachment of the benzoyl group: This step may involve an acylation reaction using benzoyl chloride and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it an interesting subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, derivatives of this compound might be explored for their potential pharmacological activities. The presence of methoxy and benzoyl groups suggests possible interactions with biological targets.

Medicine

Potential medicinal applications could include the development of new drugs with specific therapeutic effects. The compound’s structure may allow it to interact with enzymes or receptors in the body.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: The compound might inhibit certain enzymes by binding to their active sites.

    Receptor modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-one: Similar structure but with a ketone instead of a thione.

    3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-amine: Similar structure but with an amine group.

Uniqueness

The presence of the thione group in 3-(3,5-Dimethoxyphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione distinguishes it from other similar compounds. This functional group may impart unique chemical reactivity and biological activity.

Properties

IUPAC Name

[2-(3,5-dimethoxyphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-28-18-9-7-16(8-10-18)22(27)26-23(31)21(25-24(26)11-5-4-6-12-24)17-13-19(29-2)15-20(14-17)30-3/h7-10,13-15H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCKQVUOJSCNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.